Azaquinzole, (S)- Azaquinzole, (S)-
Brand Name: Vulcanchem
CAS No.: 99780-87-7
VCID: VC3248051
InChI: InChI=1S/C12H16N2/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14/h1-4,12-13H,5-9H2/t12-/m1/s1
SMILES: C1CN2CCNCC2C3=CC=CC=C31
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol

Azaquinzole, (S)-

CAS No.: 99780-87-7

Cat. No.: VC3248051

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

Azaquinzole, (S)- - 99780-87-7

Specification

CAS No. 99780-87-7
Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
IUPAC Name (11bS)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Standard InChI InChI=1S/C12H16N2/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14/h1-4,12-13H,5-9H2/t12-/m1/s1
Standard InChI Key SCVCXWHEHAKJCG-GFCCVEGCSA-N
Isomeric SMILES C1CN2CCNC[C@@H]2C3=CC=CC=C31
SMILES C1CN2CCNCC2C3=CC=CC=C31
Canonical SMILES C1CN2CCNCC2C3=CC=CC=C31

Introduction

Physical and Chemical Properties

Fundamental Properties

PropertyValueSignificance
Molecular Weight188.27 g/molFavorable for bioavailability
XLogP3-AA1.2Moderate lipophilicity
Hydrogen Bond Donor Count1Limited H-bond donation capacity
Hydrogen Bond Acceptor Count2Moderate H-bond accepting capacity
Rotatable Bond Count0Rigid molecular structure
Exact Mass188.131348519 DaPrecise analytical reference

These properties suggest that Azaquinzole maintains a relatively rigid conformation, with limited flexibility due to its fused ring system as indicated by zero rotatable bonds. The compound has moderate hydrogen bonding capabilities, with one hydrogen bond donor and two hydrogen bond acceptors .

Nomenclature and Identification

Systematic Naming

The IUPAC name for Azaquinzole is 2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline, which systematically describes its molecular structure and ring arrangement. This nomenclature provides essential information about the compound's chemical connectivity and organization .

Alternative Designations

Several alternative names and identifiers exist for Azaquinzole:

  • Azaquinzolum

  • 1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline

  • Azaquinzole [INN] (International Nonproprietary Name)

  • Azaquizole (variant spelling)

Registry and Database Identifiers

Azaquinzole is cataloged in various chemical databases and registries with specific identification codes:

Table 2: Database Identifiers for Azaquinzole

DatabaseIdentifier
CAS Registry Number5234-86-6
PubChem CID179345
ChEMBL IDCHEMBL2104690
DSSTox Substance IDDTXSID70863508
NCI Thesaurus CodeC74173
WikidataQ27289617
InChIKeySCVCXWHEHAKJCG-UHFFFAOYSA-N

These identifiers facilitate cross-referencing across scientific databases and literature, enabling comprehensive tracking of research related to this compound .

Stereochemical Considerations

Chirality and Enantiomeric Forms

The designation "(S)-" in Azaquinzole, (S)- refers to the Cahn-Ingold-Prelog priority rules determining the absolute configuration at a chiral center. In the molecular structure of Azaquinzole, the 11b position likely represents the chiral center, as it forms the junction between the isoquinoline and piperazine rings within the molecule. The (S)-enantiomer would have a specific three-dimensional arrangement where the priority groups at this carbon are oriented in a left-handed (sinister) configuration .

Stereochemical Significance

Chemical Reactivity and Synthesis

Structural Reactivity

Based on its chemical structure, Azaquinzole contains tertiary and secondary amine groups that contribute to its potential chemical reactivity. The nitrogen atoms can function as nucleophilic centers in chemical reactions, while also potentially serving as hydrogen bond acceptors in biological environments .

Pharmacological Significance

Structure-Activity Relationship Considerations

The rigid tricyclic scaffold of Azaquinzole provides a well-defined three-dimensional structure that could enable specific interactions with biological targets. The nitrogen atoms within the molecule offer potential binding sites for interaction with receptors, enzymes, or other biomolecules. The stereochemical configuration at the 11b position, as indicated by the (S)- designation, would likely influence the spatial orientation of these potential interaction points, potentially affecting biological activity .

Research Status and Future Directions

Future Research Opportunities

Future investigations into (S)-Azaquinzole could potentially explore:

  • Stereoselective synthesis and enantiomeric purification methods

  • Comparative pharmacological evaluation of (S)- versus (R)- enantiomers

  • Structure-activity relationship studies with systematic modifications of the core structure

  • Potential therapeutic applications based on biological activity screening

  • Molecular modeling of interactions with potential biological targets

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